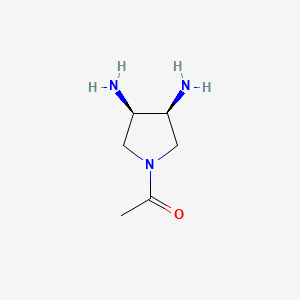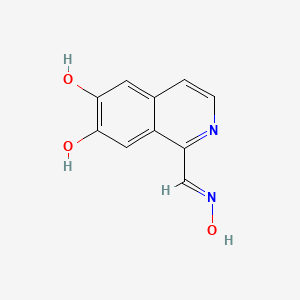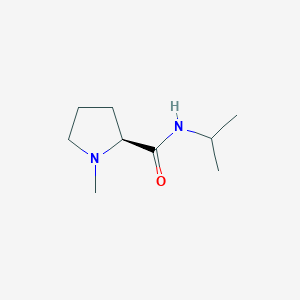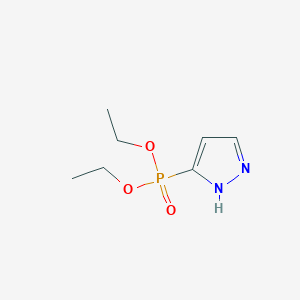![molecular formula C40H61AuOP-4 B12871582 (Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold](/img/structure/B12871582.png)
(Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold is a complex organometallic compound It features a gold center coordinated to a phosphine ligand and a dihydrofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold typically involves the following steps:
Formation of the Phosphine Ligand: The phosphine ligand, Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl, is synthesized through a reaction between dicyclohexylphosphine and 2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl chloride under inert conditions.
Coordination to Gold: The phosphine ligand is then reacted with a gold precursor, such as chloro(dimethyl sulfide)gold(I), in the presence of a base like potassium carbonate to form the gold-phosphine complex.
Addition of the Dihydrofuran Moiety: The final step involves the addition of the 2-propyl-4,5-dihydrofuran-3-yl group to the gold-phosphine complex, typically through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The phosphine and dihydrofuran ligands can be substituted with other ligands under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Substitution: Ligand exchange reactions often use bases like potassium carbonate or sodium hydride.
Cyclization: Oxidative cyclization reactions typically require an oxidant such as iodine or oxygen.
Major Products
Oxidation: Gold(III) complexes.
Substitution: New gold complexes with different ligands.
Cyclization: Cyclic organic compounds.
Applications De Recherche Scientifique
Chemistry
The compound is used as a catalyst in various organic reactions, including cross-coupling and cyclization reactions . Its unique structure allows for high selectivity and efficiency in these processes.
Biology and Medicine
Industry
In the industrial sector, the compound’s catalytic properties can be leveraged in the synthesis of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of (Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold primarily involves the activation of substrates through coordination to the gold center. This coordination facilitates various reactions, such as oxidative addition, reductive elimination, and ligand exchange. The phosphine ligand stabilizes the gold center, while the dihydrofuran moiety can participate in additional interactions with substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
XPhos: A similar phosphine ligand used in palladium-catalyzed cross-coupling reactions.
RuPhos: Another phosphine ligand with applications in catalysis.
SPhos: Known for its use in Suzuki-Miyaura coupling reactions.
Uniqueness
(Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)-5-phosphanyl)(2-propyl-4,5-dihydrofuran-3-yl)gold is unique due to its combination of a gold center with both a bulky phosphine ligand and a dihydrofuran moiety. This combination provides a unique steric and electronic environment, enhancing its catalytic properties and selectivity in various reactions.
Propriétés
Formule moléculaire |
C40H61AuOP-4 |
|---|---|
Poids moléculaire |
785.9 g/mol |
Nom IUPAC |
cyclohexane;gold;2-phenyl-1,3,5-tri(propan-2-yl)benzene;(5-propyl-3,4-dihydro-2H-furan-4-id-2-yl)phosphane |
InChI |
InChI=1S/C21H27.C7H12OP.2C6H11.Au/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)17-10-8-7-9-11-17;1-2-3-6-4-5-7(9)8-6;2*1-2-4-6-5-3-1;/h7-10,12-16H,1-6H3;7H,2-3,5,9H2,1H3;2*1H,2-6H2;/q4*-1; |
Clé InChI |
LKABHWZWAYNFBY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=[C-]CC(O1)P.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=[C-]2)C(C)C.C1CC[CH-]CC1.C1CC[CH-]CC1.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)


![6-Chloro-1-(difluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12871536.png)





![2-Acetylbenzo[d]oxazole-6-carbonitrile](/img/structure/B12871556.png)

